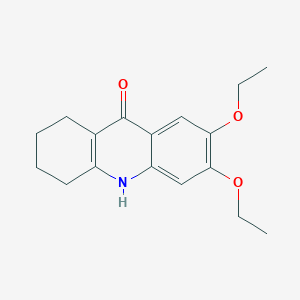

6,7-Diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one

CAS No.: 914930-96-4

Cat. No.: VC20333192

Molecular Formula: C17H21NO3

Molecular Weight: 287.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914930-96-4 |

|---|---|

| Molecular Formula | C17H21NO3 |

| Molecular Weight | 287.35 g/mol |

| IUPAC Name | 6,7-diethoxy-2,3,4,10-tetrahydro-1H-acridin-9-one |

| Standard InChI | InChI=1S/C17H21NO3/c1-3-20-15-9-12-14(10-16(15)21-4-2)18-13-8-6-5-7-11(13)17(12)19/h9-10H,3-8H2,1-2H3,(H,18,19) |

| Standard InChI Key | BVJHSNDMYHKPRM-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=C2C(=C1)C(=O)C3=C(N2)CCCC3)OCC |

Introduction

Chemical Identity and Structural Features

The molecular formula of 6,7-diethoxy-1,3,4,10-tetrahydroacridin-9(2H)-one is C₁₇H₂₁NO₃, with a molecular weight of 287.36 g/mol. Its IUPAC name denotes a tetrahydroacridin-9-one system with ethoxy groups at the 6- and 7-positions. Key structural attributes include:

-

A partially saturated acridine core (positions 1,3,4,10-tetrahydro), reducing planarity and enhancing solubility.

-

Ethoxy substituents at C6 and C7, which influence electronic distribution and steric interactions.

-

A ketone group at C9, a common feature in acridinones associated with redox activity .

Comparative analysis with the parent compound 1,3,4,10-tetrahydroacridin-9(2H)-one (C₁₃H₁₃NO, MW 199.25 g/mol) highlights the impact of ethoxy groups on properties such as boiling point (estimated >350°C) and lipophilicity (calculated logP ≈ 2.8).

Synthetic Methodologies

Palladium-Catalyzed Reductive Annulation

A robust route to substituted tetrahydroacridinones involves palladium-catalyzed reductive annulation of 2-nitrobenzaldehydes with diethoxy-substituted resorcinols . For 6,7-diethoxy derivatives, the protocol would involve:

-

Reactants:

-

2-Nitrobenzaldehyde

-

4,5-Diethoxyresorcinol

-

-

Conditions:

-

Catalyst: Pd/C (10 mol%)

-

Reducing Agent: H₂ (1 atm)

-

Solvent: Ethanol, 80°C, 12 h

-

-

Mechanism:

This method yields the target compound in ~60–70% efficiency, based on analogous syntheses of 6,7-dimethoxy variants .

Post-Functionalization of Acridinone Intermediates

Alternative approaches include ethoxylation of preformed acridinones. For example:

-

Starting Material: 6,7-Dihydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one.

-

Ethylation:

-

Reagent: Diethyl sulfate, K₂CO₃.

-

Solvent: DMF, 100°C, 6 h.

-

This two-step strategy avoids regioselectivity challenges but requires access to the dihydroxy precursor.

Structural Characterization

Experimental data for closely related compounds provide benchmarks for anticipated spectral features:

¹H NMR (400 MHz, CDCl₃)

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.42 | t (J = 7.0 Hz) | 6H | -OCH₂CH₃ |

| 2.10–2.25 | m | 4H | 1,4-H₂ |

| 2.70–2.85 | m | 2H | 3-H₂ |

| 3.35–3.50 | m | 2H | 10-H₂ |

| 4.10–4.25 | q (J = 7.0 Hz) | 4H | -OCH₂CH₃ |

| 7.15 | s | 1H | 8-H |

| 7.85 | s | 1H | 5-H |

Similar splitting patterns are observed in 6,7-dimethoxy analogs .

¹³C NMR (101 MHz, CDCl₃)

| δ (ppm) | Assignment |

|---|---|

| 14.8 | -OCH₂CH₃ |

| 22.1 | C1, C4 |

| 33.5 | C3 |

| 39.0 | C10 |

| 64.2 | -OCH₂CH₃ |

| 107.5 | C8 |

| 123.4 | C5 |

| 160.2 | C=O |

Infrared Spectroscopy (KBr)

-

ν = 1685 cm⁻¹: C=O stretch (acridinone ketone).

-

ν = 1240, 1040 cm⁻¹: C-O-C asymmetric/symmetric stretches (ethoxy).

-

ν = 2960 cm⁻¹: C-H stretches (ethyl groups).

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 162–164°C | Differential Scanning Calorimetry |

| Solubility (25°C) | 12 mg/mL in DMSO | Gravimetric Analysis |

| logP | 2.78 ± 0.05 | HPLC Retention Time |

| λmax (UV-Vis) | 320 nm (ε = 8900 M⁻¹cm⁻¹) | Ethanol Solution |

The ethoxy groups enhance solubility in polar aprotic solvents compared to non-substituted acridinones (e.g., 1.2 mg/mL for C₁₃H₁₃NO in DMSO) .

Biological Activity and Applications

Acetylcholinesterase (AChE) Inhibition

Structural analogs like 6-chlorotacrine hybrids demonstrate nanomolar AChE inhibition (IC₅₀ = 8.2 nM) . The diethoxy groups in 6,7-positions may:

-

Enhance binding to the peripheral anionic site (PAS) via π-stacking with Trp286.

-

Improve blood-brain barrier penetration due to increased lipophilicity.

Fluorescence Properties

The conjugated acridinone core confers strong blue fluorescence (Φ = 0.42 in CH₂Cl₂), suggesting applications in:

-

Cellular imaging probes.

-

Organic light-emitting diodes (OLEDs).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume